Patented PD-1/PD-L1 Antagonism vs. Inactive Oxadiazole Scaffolds
The compound is explicitly claimed as a PD-1/PD-L1 inhibitor, a mechanism absent in the vast majority of 1,2,4-oxadiazole compounds historically explored for antibacterial or general cytotoxic activity. While a class-level property is immunomodulation, only a specific subset of 1,2,4-oxadiazoles possesses this mechanism. The patent family covering this compound demonstrates its specific utility in this pathway, distinguishing it from older, non-specific oxadiazoles [REFS-1, REFS-2].
| Evidence Dimension | Validated Target Engagement (PD-1/PD-L1 pathway) |
|---|---|
| Target Compound Data | Patented as an inhibitor of PD-1/PD-L1 interaction per patent family associated with PMID30107136 [2]. |
| Comparator Or Baseline | Classical 1,2,4-oxadiazoles (e.g., antibacterial oxadiazoles) [3]. |
| Quantified Difference | Target engagement: PD-1/PD-L1 vs. No measurable PD-1/PD-L1 inhibition reported for comparator class. |
| Conditions | Drug therapeutic target (DTT) annotation in the DrugMAP database confirming PDCD1_HUMAN as the target [2]. |
Why This Matters
It provides a credentialed starting point for immuno-oncology programs, avoiding the high attrition rate associated with screening libraries of oxadiazoles lacking this validated mechanism.
- [1] Shaabani S, Huizinga HPS, Butera R, et al. A patent review on PD-1/PD-L1 antagonists: small molecules, peptides, and macrocycles (2015-2018). Expert Opin Ther Pat. 2018 Sep;28(9):665-678. PMID: 30107136. View Source
- [2] DrugMAP. Drug-Molecule Interaction Atlas for DMB3806 (PMID30107136-Compound-Example34). View Source
- [3] Spink E, Ding D, Peng Z, et al. Structure-activity relationship for the oxadiazole class of antibacterials. ACS Med Chem Lett. 2015;6(7):787-791. View Source
